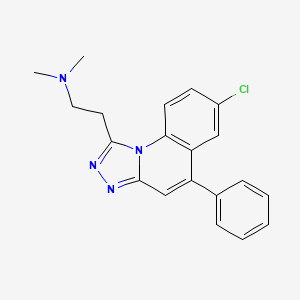

PF-9366

Description

Propriétés

IUPAC Name |

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLASWLQCMKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-9366 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 is a potent and specific allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the enzyme responsible for the synthesis of S-Adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2][3] By binding to a unique allosteric pocket, this compound modulates the enzymatic activity of Mat2A, leading to a reduction in cellular SAM levels. This depletion of the universal methyl donor has significant downstream consequences, including the inhibition of cell proliferation, particularly in cancer cells that exhibit a heightened dependency on methionine metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Allosteric Inhibition of Mat2A

This compound functions as an allosteric inhibitor of Mat2A.[2][3] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket on the Mat2A protein. This allosteric site is of particular interest as it overlaps with the binding site for Mat2B, the regulatory subunit of Mat2A.[3]

The binding of this compound to this allosteric site induces a conformational change in the Mat2A enzyme. This structural alteration has a dual effect on the enzyme's kinetics: it increases the affinity for its substrates, L-methionine and ATP, while simultaneously decreasing the enzyme's turnover rate.[3] The net result is a potent inhibition of SAM synthesis.

The Mat2A-Mat2B Regulatory Axis

The interaction between Mat2A and its regulatory subunit Mat2B is a key aspect of cellular methionine metabolism. Mat2B can function as either an activator or an inhibitor of Mat2A, depending on the cellular concentrations of methionine and SAM.[3] At high concentrations of methionine or SAM, Mat2B is thought to inhibit Mat2A activity. Conversely, at low concentrations of these molecules, Mat2B may act as an activator. This compound, by competing with Mat2B for binding to the same allosteric site, disrupts this natural regulatory mechanism, leading to a consistent inhibition of Mat2A activity.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the one-carbon metabolism pathway, specifically the methionine cycle. By inhibiting Mat2A, this compound directly blocks the conversion of L-methionine to SAM. SAM is a critical molecule that serves as the primary methyl group donor for a vast array of cellular methylation reactions. These reactions are essential for the proper functioning of numerous cellular processes, including:

-

DNA Methylation: The methylation of CpG islands in DNA is a key epigenetic mechanism for regulating gene expression.

-

Histone Methylation: The methylation of histone tails at specific lysine (B10760008) and arginine residues plays a crucial role in chromatin remodeling and the regulation of gene transcription.

-

RNA Methylation: The methylation of various RNA species influences their stability, processing, and translation.

-

Protein and Small Molecule Methylation: The methylation of proteins and other small molecules is vital for their function and signaling activities.

By depleting the cellular pool of SAM, this compound is expected to have broad effects on these methylation-dependent processes, ultimately leading to the observed anti-proliferative effects.

Figure 1. Signaling pathway of this compound action on the methionine cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 420 nM | Mat2A (enzymatic assay) | [1] |

| Kd | 170 nM | Mat2A | [1] |

Table 1. In Vitro Binding and Potency of this compound against Mat2A.

| Cell Line | Assay | IC50 | Reference |

| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [1] |

| Huh-7 (Hepatocellular Carcinoma) | SAM Production | 255 nM | [1] |

| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | 10 µM | [1] |

Table 2. Cellular Activity of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the binding affinity of this compound to Mat2A using Isothermal Titration Calorimetry.

Materials:

-

Recombinant human Mat2A and Mat2B proteins

-

This compound

-

ITC Buffer: 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP

-

DMSO

-

VP ITC or Auto iTC200 instrument

Procedure:

-

Extensively dialyze Mat2A and Mat2B proteins against the ITC buffer.

-

Determine the concentrations of Mat2A and Mat2B spectrophotometrically.

-

Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer without DMSO.

-

For a typical experiment using a VP ITC, perform nineteen 15 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.

-

For an Auto iTC200, perform nineteen 2 µL injections of 200 µM this compound into a cell containing 10 µM Mat2A.

-

Analyze the resulting data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).

Figure 2. Isothermal Titration Calorimetry (ITC) experimental workflow.

CellTiter-Glo® Cell Viability Assay

This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., Huh-7, H520)

-

Cell culture medium

-

This compound

-

DMSO

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 4,000 cells/well for a 72-hour incubation) in 100 µL of culture medium and allow them to attach overnight.

-

Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Figure 3. CellTiter-Glo® cell viability assay workflow.

Conclusion

This compound represents a significant tool for investigating the role of methionine metabolism in cancer and other diseases. Its well-characterized mechanism as an allosteric inhibitor of Mat2A provides a clear basis for its biological effects. The resulting depletion of cellular SAM levels offers a powerful approach to modulate methylation-dependent pathways. The experimental protocols provided in this guide serve as a valuable resource for researchers working with this compound and other Mat2A inhibitors, facilitating further exploration of this important therapeutic target. While the downstream effects on histone methylation are a logical and expected consequence of SAM depletion, further studies are needed to elucidate the specific changes in histone marks and their functional consequences in response to this compound treatment.

References

PF-9366: A Technical Guide to a First-in-Class Allosteric MAT2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-9366, a pioneering allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This document details the biochemical and cellular activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound are limited in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for researchers in the field of targeted cancer therapy and epigenetics.

Introduction

Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM), a fundamental molecule in cellular one-carbon metabolism. SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis. In many cancer types, there is an increased demand for SAM to support rapid proliferation and aberrant methylation patterns. Consequently, inhibiting MAT2A presents a promising strategy to selectively target cancer cells.

This compound was one of the first small molecule, drug-like inhibitors of MAT2A to be reported.[1] It acts via an allosteric mechanism, binding to a site distinct from the active site, leading to a conformational change that inhibits enzyme activity.[2] This guide will delve into the technical details of this compound, providing a comprehensive resource for its scientific application.

Mechanism of Action

This compound is an allosteric inhibitor of MAT2A.[3] It binds to a pocket at the interface of two MAT2A subunits, a site that is also recognized by the regulatory subunit MAT2B.[2] This binding event induces a conformational change in the enzyme, which is thought to decrease the enzyme's turnover rate, thereby reducing the production of SAM.[2]

An important aspect of this compound's activity is the cellular response to MAT2A inhibition. Treatment with this compound has been observed to induce an upregulation of MAT2A gene expression.[4][5] This feedback mechanism can blunt the inhibitor's cellular potency and is a critical consideration for the development of next-generation MAT2A inhibitors.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-9366 and S-adenosylmethionine (SAM) Synthesis Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, histones, and other proteins, playing a critical role in epigenetic regulation, cell signaling, and metabolism.[1][2][3] The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][4] The extrahepatic isoform, MAT2A, is frequently deregulated in various cancers, making it a compelling therapeutic target.[5][6] PF-9366 is a potent and specific allosteric inhibitor of human MAT2A, developed to probe the consequences of SAM synthesis inhibition in cancer cells and serve as a lead compound for drug development.[5][7] This guide provides a detailed overview of this compound, its mechanism of action, associated experimental protocols, and the broader context of the methionine cycle.

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of MAT2A.[8][9] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, allosteric site on the MAT2A dimer.[5] This binding site notably overlaps with the binding location for MAT2B, the regulatory subunit of MAT2A.[5][7]

The binding of this compound to this allosteric site induces a conformational change in the MAT2A active site. This alteration leads to a dual effect on enzyme kinetics: it increases the enzyme's affinity for its substrates (methionine and ATP) while simultaneously decreasing the overall enzyme turnover rate.[5][10] This mode of action is classified as noncompetitive inhibition with respect to both methionine and ATP.[10] The interaction between this compound and MAT2A is competitive with the regulatory protein MAT2B, meaning that high concentrations of MAT2B can reduce the inhibitory efficacy of this compound.[10] A notable cellular response to this compound treatment is the upregulation of MAT2A transcript and protein levels, which can potentially diminish its long-term cellular potency.[7][11]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized both biochemically and in cellular assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Activity of this compound against MAT2A

| Parameter | Value | Reference(s) |

| IC50 (Enzymatic Assay) | 420 nM | [8][9][12][13] |

| Kd (Binding Affinity) | 170 nM | [12][13][14] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Value | Reference(s) |

| SAM Synthesis Inhibition (IC50) | H520 (Lung Carcinoma) | 1.2 µM | [8][9][12] |

| SAM Synthesis Inhibition (IC50) | Huh-7 (Liver Carcinoma) | 225 - 255 nM | [8][12][13] |

| Cell Proliferation Inhibition (IC50) | Huh-7 (Liver Carcinoma) | 10 µM | [12] |

| Cell Proliferation Inhibition (IC50) | MLL-rearranged leukemia cells | ~1-5 µM | [15] |

Signaling Pathways and Inhibition Logic

The following diagrams illustrate the metabolic pathway of SAM synthesis and the mechanism of its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MAT2A inhibitors. Below are generalized protocols for key experiments.

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate (B84403) (Pi), a byproduct of the SAM synthesis reaction.[16][17]

-

Materials:

-

Purified, recombinant human MAT2A enzyme.

-

L-Methionine solution (e.g., 750 µM).

-

ATP solution (e.g., 750 µM).

-

MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP).

-

This compound or other test inhibitor (dissolved in DMSO).

-

Colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based).

-

96-well or 384-well microplates.

-

-

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[16]

-

Assay Plate Setup:

-

Test Wells: Add diluted inhibitor solution.

-

Positive Control Wells: Add assay buffer with the same final DMSO concentration as the test wells.

-

Blank/Negative Control Wells: Add assay buffer without the enzyme.

-

-

Enzyme Addition: Add diluted MAT2A enzyme solution to all "Test" and "Positive Control" wells. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.

-

Reaction Initiation: Prepare a master mix of L-Methionine and ATP in assay buffer. Add this master mix to all wells except the "Blank" to start the reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C.[17]

-

Detection: Add the colorimetric detection reagent to each well. Incubate at room temperature for 15-30 minutes to allow color development.[17]

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

-

Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation Assay

This assay determines the effect of a MAT2A inhibitor on the growth and viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., Huh-7, H520).

-

Appropriate cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, CCK-8).

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[12][17]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).[18]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Readout: Incubate for 1-4 hours, then measure luminescence or fluorescence/absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[18]

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins, such as MAT2A or downstream markers of SAM-dependent pathways (e.g., PRMT5), following inhibitor treatment.[19]

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Sample Preparation: Treat cells with this compound for a desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[19]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size on a polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.

-

Experimental Workflows

Resistance Mechanisms

Acquired resistance to MAT2A inhibitors like this compound is a potential challenge in a therapeutic context. One of the primary mechanisms observed is the transcriptional upregulation of MAT2A itself.[19] By increasing the production of the target protein, cancer cells can compensate for the inhibitory effect of the drug, thereby restoring SAM levels and resuming proliferation.[19] Alterations in downstream pathways that are dependent on SAM, such as the PRMT5 signaling cascade, may also contribute to resistance.[19]

Conclusion

This compound is a well-characterized, potent allosteric inhibitor of MAT2A that has been instrumental in understanding the cellular consequences of inhibiting SAM synthesis. Its unique mechanism, which involves competition with the regulatory subunit MAT2B and a decrease in enzyme turnover, provides a valuable tool for chemical biology and cancer research.[5] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to study the methionine cycle, validate MAT2A as a therapeutic target, or develop novel inhibitors for cancers dependent on this metabolic pathway.

References

- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tribioscience.com [tribioscience.com]

- 9. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 14. adooq.com [adooq.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

PF-9366: A Technical Deep Dive into its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 has emerged as a significant tool in cancer research, primarily through its targeted inhibition of Methionine Adenosyltransferase 2A (MAT2A). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential in oncology.

Introduction

S-adenosyl-L-methionine (SAM) is a universal methyl donor essential for numerous cellular processes, including the methylation of DNA, RNA, and proteins. The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT). In most extrahepatic tissues, this function is carried out by MAT2A. Notably, MAT2A is frequently deregulated in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a potent and selective allosteric inhibitor of human MAT2A, offering a valuable probe to investigate the consequences of MAT2A inhibition in cancer cells.[1][2]

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[1][2] It binds to a site on the enzyme that overlaps with the binding site of MAT2B, a regulatory subunit of MAT2A.[1] This binding event alters the active site of MAT2A, leading to a seemingly paradoxical increase in substrate affinity but a significant decrease in enzyme turnover.[1][3] The net effect is a potent inhibition of SAM biosynthesis. This mechanism suggests a nuanced mode of MAT2A regulation, where MAT2B may act as either an inhibitor or an activator depending on the cellular concentrations of methionine and SAM.[1][3] By disrupting this delicate balance, this compound effectively depletes the cellular pool of SAM, thereby impacting a wide array of downstream methylation-dependent processes crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (MAT2A) | 420 nM | [2][4][5][6][7][8][9][10] |

| Kd (MAT2A) | 170 nM | [4][6][8][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [2][4] |

| Huh-7 (Liver Carcinoma) | SAM Production | 225 nM - 255 nM | [2][4] |

| Huh-7 (Liver Carcinoma) | Cell Proliferation | 10 µM | [4] |

| MLL-AF4 (Leukemia) | Cell Proliferation | 10 µM or 15 µM (long-term) | [11] |

| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | Dose-dependent reduction | [12][13] |

| PC-9 (Lung Cancer) | Cell Viability | Dose-dependent reduction | [12][13] |

Key Signaling Pathways and Visualizations

This compound, by inhibiting MAT2A, instigates a cascade of effects on several critical signaling pathways.

The Methionine Cycle and SAM Synthesis

The primary impact of this compound is the direct inhibition of the methionine cycle at the point of SAM synthesis. This disruption has profound implications for all SAM-dependent methylation reactions.

References

- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. probiologists.com [probiologists.com]

- 6. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 7. This compound - Focus Biomolecules [mayflowerbio.com]

- 8. adooq.com [adooq.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. This compound | Mat2A抑制剂 | MCE [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-9366 in MTAP-Deleted Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of synthetic lethal relationships in oncology has paved the way for highly targeted cancer therapies. One such promising strategy involves the targeting of methionine adenosyltransferase 2A (MAT2A) in tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. PF-9366, a first-in-class allosteric inhibitor of MAT2A, has been a pivotal tool in validating this therapeutic approach. This technical guide provides a comprehensive overview of the core biology, preclinical data, and experimental methodologies related to this compound and its application in MTAP-deleted cancers. While newer generation MAT2A and PRMT5 inhibitors have since advanced into clinical trials, the foundational work with this compound remains critical to understanding the ongoing development in this field.

The Biology of MTAP Deletion and Synthetic Lethality with MAT2A Inhibition

The methylthioadenosine phosphorylase (MTAP) gene is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene. Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2]

MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[1][3] This accumulation of MTA has a profound impact on cellular methylation processes, as MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3]

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and spliceosomal proteins. This process is essential for regulating gene expression, RNA splicing, and cell cycle progression. The inhibition of PRMT5 by the accumulated MTA in MTAP-deleted cells creates a state of heightened dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions, including those catalyzed by PRMT5.

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[4] By inhibiting MAT2A with a small molecule like this compound, the intracellular pool of SAM is depleted. In the context of an MTAP-deleted tumor, this reduction in SAM, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a synergistic and catastrophic disruption of essential methylation events, ultimately resulting in selective cancer cell death. This concept is a classic example of synthetic lethality, where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss of either one alone is not.

Signaling Pathway

This compound: A First-in-Class Allosteric MAT2A Inhibitor

This compound was identified as a potent and selective allosteric inhibitor of MAT2A.[4] It binds to a site on the MAT2A enzyme that overlaps with the binding site for the regulatory subunit, MAT2B.[4] This allosteric binding alters the active site of MAT2A, resulting in an increased affinity for its substrates but a decreased enzymatic turnover, ultimately leading to the inhibition of SAM synthesis.[4]

Preclinical Activity of this compound

The preclinical characterization of this compound has provided foundational data for the therapeutic targeting of MAT2A.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| MAT2A IC50 | 420 nM | Biochemical Assay | [5] |

| MAT2A Kd | 170 nM | Biochemical Assay | [5] |

| Cellular SAM Production IC50 | 1.2 µM | H520 (Lung Carcinoma) | [5] |

| Cellular SAM Production IC50 | 255 nM | Huh-7 (Hepatocellular Carcinoma) | [5] |

| Cell Proliferation IC50 | 10 µM | Huh-7 (Hepatocellular Carcinoma) |[5] |

It is important to note that while this compound demonstrated potent inhibition of SAM synthesis, this did not always translate to potent inhibition of cell proliferation.[6] One of the challenges observed with this compound was the upregulation of MAT2A gene expression as a feedback mechanism to its inhibition, which blunted its cellular potency.[7]

In Vivo Efficacy of this compound

While specific in vivo efficacy data for this compound in MTAP-deleted xenograft models is not extensively available in the public domain, subsequent studies with next-generation MAT2A inhibitors have demonstrated the in vivo potential of this therapeutic strategy. For example, newer MAT2A inhibitors have shown the ability to induce tumor growth inhibition and regressions in MTAP-deleted xenograft models.[7][8] These studies have further validated the principle established by the initial work with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of MAT2A inhibitors like this compound.

MAT2A Enzymatic Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a MAT2A inhibitor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the MAT2A enzyme.

-

Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of the MAT2A-catalyzed reaction between ATP and methionine to form SAM. The amount of PPi generated is quantified using a colorimetric or fluorescent detection reagent.

-

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-methionine

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

PPi detection reagent (e.g., a malachite green-based reagent)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add a fixed amount of MAT2A enzyme to each well of the microplate, except for the "no enzyme" control wells.

-

Add the serially diluted test compound to the appropriate wells.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the generated PPi by adding the detection reagent.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the "enzyme only" control and determine the IC50 value using a suitable data analysis software.

-

Cellular SAM and SDMA Level Quantification

This protocol describes the measurement of intracellular SAM and symmetric dimethylarginine (SDMA) levels in response to MAT2A inhibitor treatment.

-

Objective: To assess the pharmacodynamic effects of a MAT2A inhibitor on its target pathway in a cellular context.

-

Principle: Cells are treated with the inhibitor, and cellular metabolites and proteins are extracted. SAM levels are quantified using liquid chromatography-mass spectrometry (LC-MS), and SDMA levels are measured by Western blotting as a surrogate for PRMT5 activity.

-

Materials:

-

MTAP-deleted and MTAP-wild-type cancer cell lines

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

Reagents for metabolite extraction (e.g., methanol, chloroform)

-

Reagents for protein extraction and Western blotting (lysis buffer, antibodies against SDMA and a loading control like GAPDH)

-

LC-MS system

-

-

Procedure:

-

Cell Treatment: Seed MTAP-deleted and MTAP-wild-type cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

SAM Quantification by LC-MS:

-

Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of SAM.

-

Quantify the SAM levels by comparing the peak area to a standard curve of known SAM concentrations.

-

-

Protein Extraction and Western Blotting for SDMA:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for SDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Cell Viability Assay

This protocol outlines a method to determine the effect of a MAT2A inhibitor on the proliferation of cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability of a test compound in MTAP-deleted versus MTAP-wild-type cells.

-

Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. Common methods include the use of tetrazolium salts (e.g., MTT, MTS) or the quantification of ATP levels (e.g., CellTiter-Glo®).

-

Materials:

-

MTAP-deleted and MTAP-wild-type cancer cell lines

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the MTAP-deleted and MTAP-wild-type cells into 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (for MTT/MTS assays) or signal stabilization (for ATP-based assays).

-

Read the absorbance or luminescence on a microplate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

-

Experimental Workflow

The Evolving Landscape: Beyond this compound

The pioneering work with this compound paved the way for the development of next-generation MAT2A inhibitors with improved potency and pharmacokinetic properties, such as AG-270 and IDE397.[9][10] These compounds have entered clinical trials for the treatment of MTAP-deleted solid tumors and have shown preliminary signs of clinical activity, including objective responses in some patients.[9][11]

In parallel, a mechanistically distinct and highly promising approach has emerged with the development of MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719). These molecules are designed to bind to the PRMT5-MTA complex, which is uniquely abundant in MTAP-deleted cancer cells. This strategy offers the potential for an even greater therapeutic window by directly targeting the cancer-specific protein-metabolite complex.

Table 2: Comparison of Therapeutic Strategies Targeting the MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

| Therapeutic Strategy | Mechanism of Action | Key Advantage | Example Compound(s) |

|---|---|---|---|

| MAT2A Inhibition | Allosteric inhibition of MAT2A, leading to SAM depletion and subsequent PRMT5 inhibition. | Broad applicability to MTAP-deleted tumors. | This compound, AG-270, IDE397 |

| MTA-Cooperative PRMT5 Inhibition | Binds to the PRMT5-MTA complex, leading to direct and selective inhibition of PRMT5 in MTAP-deleted cells. | High selectivity for cancer cells with potential for a wider therapeutic index. | MRTX1719 |

Conclusion

This compound has played a seminal role in the validation of MAT2A as a therapeutic target in MTAP-deleted cancers. While it may not have progressed to clinical use, the insights gained from its characterization have been instrumental in guiding the development of a new generation of targeted therapies. The synthetic lethal relationship between MTAP deletion and the MAT2A-PRMT5 axis remains one of the most exciting and clinically relevant areas of research in precision oncology. For researchers and drug development professionals, a thorough understanding of the foundational science established with molecules like this compound is essential for navigating the future of this rapidly evolving field.

References

- 1. MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisionmedicineonline.com [precisionmedicineonline.com]

- 11. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

Allosteric Inhibition of MAT2A by PF-9366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of PF-9366, a first-in-class allosteric inhibitor of MAT2A. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to MAT2A and the Methionine Cycle

MAT2A catalyzes the conversion of L-methionine and ATP into SAM.[1][2][3] SAM is a crucial molecule that participates in numerous cellular processes, including DNA, RNA, and protein methylation, as well as polyamine biosynthesis.[1][4][5] The methionine cycle is a fundamental metabolic pathway that regenerates methionine from homocysteine, ensuring a continuous supply for SAM synthesis. In many cancer types, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A activity for survival, creating a therapeutic vulnerability.[6][7]

This compound: A Novel Allosteric Inhibitor

This compound is a potent and selective small-molecule inhibitor of human MAT2A.[4][5] Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to an allosteric pocket on the MAT2A enzyme.[4][5] This allosteric binding site partially overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[4][5] The binding of this compound induces a conformational change in the enzyme that, while increasing the affinity for its substrates, ultimately leads to a significant decrease in the overall enzyme turnover rate, thus inhibiting the production of SAM.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC50 | 420 nM | Cell-free MAT2A enzymatic assay | [8][9][10] |

| Kd | 170 nM | Isothermal Titration Calorimetry (ITC) | [9][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| H520 (Lung Carcinoma) | SAM Production | IC50 | 1.2 µM | [8][9][10] |

| Huh-7 (Hepatocellular Carcinoma) | SAM Production | IC50 | 225 nM | [8][10] |

| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | IC50 | 10 µM | [9] |

| MLL-rearranged leukemia cells | Cell Proliferation | IC50 | ~10-15 µM | [11] |

Key Experimental Protocols

MAT2A Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against MAT2A by measuring the amount of inorganic phosphate (B84403) produced.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[12]

-

Test compound (e.g., this compound) dissolved in DMSO

-

Colorimetric phosphate detection reagent (e.g., PiColorLock™)[7][13]

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[13]

-

In a microplate, add the diluted test compound or vehicle control.

-

Add a solution of MAT2A enzyme to each well, except for the blank wells.

-

Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a master mix of L-Methionine and ATP to all wells.[12]

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]

-

Stop the reaction and measure the generated inorganic phosphate by adding the colorimetric detection reagent.[12]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein by directly measuring the heat changes that occur upon binding.

Materials:

-

Purified recombinant human MAT2A protein

-

Test compound (this compound)

-

ITC Buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[10]

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare solutions of MAT2A and the test compound in the same ITC buffer. The protein concentration is typically in the low micromolar range (e.g., 10 µM), and the compound concentration is 10-20 fold higher.[9][10]

-

Load the MAT2A solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the MAT2A solution while monitoring the heat released or absorbed.[9][10]

-

The raw data is a series of heat-change peaks corresponding to each injection.

-

Integrate the peaks to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

Cellular SAM Level Quantification

This protocol outlines a general method for measuring the intracellular concentration of SAM in cultured cells following treatment with an inhibitor.

Materials:

-

Cultured cells (e.g., H520, Huh-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reagents for cell lysis and protein precipitation (e.g., perchloric acid)

-

Analytical method for SAM quantification (e.g., LC-MS/MS or commercially available ELISA-based kits)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 6 hours).[10]

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate proteins using a suitable method (e.g., addition of ice-cold perchloric acid).

-

Centrifuge the samples to pellet the protein precipitate and collect the supernatant containing the metabolites.

-

Analyze the supernatant to quantify the levels of SAM using a sensitive analytical technique like LC-MS/MS.

-

Normalize the SAM levels to the cell number or protein concentration.

-

Determine the IC50 for SAM production by plotting the normalized SAM levels against the compound concentration.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Huh-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)[5]

-

Luminometer or microplate reader

Procedure:

-

Seed cells at a low density in 96-well plates and allow them to attach overnight.[10]

-

Treat the cells with a range of concentrations of the test compound or vehicle control.

-

Incubate the cells for a prolonged period (e.g., 72 hours).[10]

-

At the end of the incubation period, add a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the allosteric inhibition of MAT2A by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: PF-9366, an Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). This document details the inhibitor's binding affinity and inhibitory concentrations, outlines the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound against its target, MAT2A, have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Potency and Binding Affinity of this compound

| Parameter | Value | Target | Assay Type |

| IC50 | 420 nM | Human MAT2A | Cell-free enzymatic assay |

| Kd | 170 nM | Human MAT2A | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value | Assay Description |

| H520 (Lung Carcinoma) | Cellular IC50 | 1.2 µM | Inhibition of S-Adenosyl-L-methionine (SAM) production |

| Huh-7 (Hepatocellular Carcinoma) | Cellular IC50 | 255 nM | Inhibition of S-Adenosyl-L-methionine (SAM) production |

| Huh-7 (Hepatocellular Carcinoma) | Proliferation IC50 | 10 µM | Cell proliferation assay |

Signaling Pathway

This compound targets a critical enzyme in one-carbon metabolism, MAT2A, which catalyzes the synthesis of S-Adenosyl-L-methionine (SAM). SAM is a universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These modifications play a crucial role in regulating gene expression and cellular signaling. By inhibiting MAT2A, this compound disrupts the methionine cycle and depletes cellular SAM levels, thereby impacting these essential cellular processes.

Caption: The Methionine Cycle and the inhibitory action of this compound on MAT2A.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in determining the IC50 and Kd values of this compound.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Workflow for ITC:

Caption: Workflow for determining the Kd of this compound using Isothermal Titration Calorimetry.

Cell-Free Enzymatic Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the enzymatic activity of MAT2A in a controlled, cell-free environment. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Workflow for Cell-Free IC50 Determination:

Caption: Workflow for determining the IC50 of this compound in a cell-free enzymatic assay.

Cellular Assay for SAM Production Inhibition

This assay quantifies the ability of this compound to inhibit the production of SAM within a cellular context. This provides a more physiologically relevant measure of the compound's potency.

Workflow for Cellular IC50 Determination:

Caption: Workflow for determining the cellular IC50 for SAM production inhibition by this compound.

PF-9366: A Technical Guide for Researchers

An In-depth Review of the Allosteric Inhibitor of Methionine Adenosyltransferase 2A (MAT2A)

This technical guide provides a comprehensive overview of PF-9366, a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A). Intended for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-(7-Chloro-5-phenyl)-[1][2][3]triazolo[4,3-a]quinoline-1-yl)-N,N,dimethylethanamine, is a synthetic small molecule.[4][5] Its core structure consists of a triazoloquinoline scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72882-78-1 | [1][2][4] |

| Molecular Formula | C₂₀H₁₉ClN₄ | [1][4][6] |

| Molecular Weight | 350.84 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO (up to 20 mg/ml) | [4] |

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from L-methionine and ATP in extrahepatic tissues.[3][4][7] SAM is a universal methyl group donor critical for numerous cellular processes, including epigenetic regulation and polyamine biosynthesis.[7]

This compound binds to an allosteric site on MAT2A, which notably overlaps with the binding site of the regulatory protein MAT2B.[7][8] This binding event induces a conformational change in the MAT2A active site, leading to an increased affinity for its substrates but a significant decrease in enzyme turnover, ultimately inhibiting the production of SAM.[7][8] The inhibition of MAT2A can be particularly effective in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal therapeutic strategy.[9][10]

Figure 1. Simplified signaling pathway of MAT2A inhibition by this compound.

Pharmacological Properties

This compound demonstrates potent and selective inhibitory activity against MAT2A. It has been shown to have minimal off-target effects on a wide range of G protein-coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.[1][5]

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line/Target | Value | Reference |

| IC₅₀ (Enzymatic) | Human MAT2A | 420 nM | [1][2][4] |

| Kₔ | Human MAT2A | 170 nM | [1][6] |

| IC₅₀ (Cellular SAM Production) | H520 (Lung Carcinoma) | 1.2 µM | [1][2][3] |

| IC₅₀ (Cellular SAM Production) | Huh-7 (Hepatocellular Carcinoma) | 225 nM | [4][5] |

| IC₅₀ (Cell Proliferation) | Huh-7 (Hepatocellular Carcinoma) | 10 µM | [1] |

Key Experimental Protocols

The following are generalized protocols for assessing the cellular activity of this compound, based on commonly cited methodologies.

Cell-Based SAM Production Assay

This assay quantifies the intracellular concentration of S-adenosyl-L-methionine following treatment with this compound.

Figure 2. Workflow for a cell-based SAM production assay.

Methodology:

-

Cell Seeding: Seed H520 or Huh-7 cells in 96-well plates at a density of 15,000-20,000 cells per well and allow them to attach overnight.[1][2]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in growth medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[1][2]

-

Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.[2]

-

SAM Extraction and Analysis: Following incubation, lyse the cells and extract the intracellular metabolites. Quantify the levels of SAM using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of SAM inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 4,000 cells per well.[1][2]

-

Compound Preparation and Treatment: Prepare and add this compound as described in the SAM production assay protocol.

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1][2]

-

Data Analysis: Determine the IC₅₀ for cell proliferation by plotting cell viability against the log concentration of the compound.

In Vivo Studies

For in vivo applications, this compound can be formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[2]

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in cancer and other diseases. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MAT2A inhibition. This guide provides a foundational understanding of this compound's properties and methodologies for its investigation, serving as a resource for researchers in the field of drug discovery and chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 3. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 4. tribioscience.com [tribioscience.com]

- 5. caymanchem.com [caymanchem.com]

- 6. adooq.com [adooq.com]

- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of PF-9366 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-9366 is a first-in-class, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A). Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor and a critical metabolite for cancer cell proliferation, survival, and epigenetic regulation.[1][2][3][4] Deregulation of Mat2A and the methionine cycle is a key feature in various cancers, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed summaries of experimental protocols.

Mechanism of Action: Allosteric Inhibition of Mat2A

Mat2A catalyzes the conversion of methionine and ATP into S-adenosyl-L-methionine (SAM). SAM is the principal methyl group donor for a vast number of methylation reactions, including the methylation of DNA, RNA, and histone proteins, which are fundamental to the regulation of gene expression. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (occurring in ~15% of all human cancers), tumor cells become uniquely dependent on Mat2A activity for survival.[1]

This compound binds to a novel allosteric site on the Mat2A enzyme.[4][5] This binding event induces a conformational change in the active site, which, paradoxically, increases substrate affinity but significantly decreases the enzyme's turnover rate.[5] The net result is a potent inhibition of SAM production, leading to a state of cellular methyl-depletion. This disruption of methylation processes and polyamine biosynthesis ultimately impairs cancer cell growth and proliferation.[5]

References

- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-9366 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PF-9366, a selective allosteric inhibitor of Methionine Adenosyltransferase 2A (Mat2A), in cell culture experiments. Detailed protocols for cell viability assays, western blotting, and immunoprecipitation are provided to facilitate research into the cellular effects of Mat2A inhibition.

Introduction

This compound is a potent and specific inhibitor of Mat2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in extrahepatic tissues.[1][2] SAM is a universal methyl donor crucial for numerous cellular processes, including histone and DNA methylation, and polyamine biosynthesis.[2][3] Dysregulation of Mat2A is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][4] this compound binds to an allosteric site on Mat2A, altering the active site and leading to decreased enzyme turnover.[2] These notes provide essential information for utilizing this compound to investigate the role of Mat2A in cancer cell biology.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (Mat2A enzyme) | 420 nM | Cell-free | [1][5][6] |

| Kd (Mat2A) | 170 nM | Cell-free | [5][6] |

| IC50 (SAM Production) | 1.2 µM | H520 (lung carcinoma) | [1][4][5][6] |

| IC50 (SAM Production) | 255 nM | Huh-7 (hepatocellular carcinoma) | [1][4][5][6] |

| IC50 (Cell Proliferation) | 10 µM | Huh-7 (hepatocellular carcinoma) | [5] |

Table 2: Recommended Cell Seeding Densities for this compound Treatment

| Cell Line | Seeding Density (cells/well) | Plate Format | Incubation Time | Reference |

| Huh-7 | 15,000 | 96-well | 6 hours | [5][6] |

| Huh-7 | 4,000 | 96-well | 72 hours | [5][6] |

| NCI-H520 (Mat2B knockdown) | 20,000 | 96-well | 6 hours | [5][6] |

| NCI-H520 (Mat2B knockdown) | 10,000 | 96-well | 72 hours | [5][6] |

| MLL-AF4/-AF9 | Not specified | Not specified | 6 days | [7] |

Mandatory Visualizations

Signaling Pathway of Mat2A Inhibition by this compound

Caption: Mat2A catalyzes the formation of SAM, a key methyl donor. This compound allosterically inhibits Mat2A, reducing SAM levels and subsequent methylation events.

Experimental Workflow for Cell Viability Assay

Caption: A streamlined workflow for determining the effect of this compound on cell proliferation and viability.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (Molecular Weight: 350.84 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[1][5]

Cell Culture and Treatment

Materials:

-

Cancer cell lines of interest (e.g., Huh-7, H520)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution

-

Vehicle control (DMSO)

-

Cell culture plates (e.g., 96-well for viability assays, 6-well or 10 cm dishes for protein/RNA extraction)

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.[5][6]

-

Seed cells at the desired density in the appropriate culture plates. Refer to Table 2 for recommended seeding densities.

-

Prepare working solutions of this compound by diluting the stock solution in fresh growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.[5][6]

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).

Cell Viability Assay (Using CellTiter-Glo®)

Materials:

-

Cells treated with this compound in a 96-well plate

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Phosphate-buffered saline (PBS)

-

Luminometer

Protocol:

-

Following treatment with this compound, remove the growth medium from the 96-well plate.[5]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. A common method is to dilute the reagent 1:1 with PBS.[5]

-

Add 80 µL of the diluted CellTiter-Glo® reagent to each well.[5]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blotting for Mat2A and Downstream Effectors

Materials:

-

Cells treated with this compound in 6-well plates or 10 cm dishes

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mat2A, anti-H3K4me3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.[8][9]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.[9]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[11]

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]

-

Wash the membrane three times with TBST for 10 minutes each.[11]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of Mat2A

Materials:

-

Cells treated with this compound

-

Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors[12]

-

Anti-Mat2A antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS sample buffer)

Protocol:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

-

Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[10]

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-Mat2A antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by Western blotting as described in the previous protocol.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. ptglab.com [ptglab.com]

- 12. docs.abcam.com [docs.abcam.com]

Dissolving PF-9366 in DMSO: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the dissolution of PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals working with this compound in cellular and biochemical assays. The information compiled herein is based on publicly available data from various suppliers and research articles, and it includes details on solubility, stock solution preparation, storage, and the relevant biological pathway.

Introduction to this compound

This compound is a small molecule inhibitor of human methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] MAT2A is a critical enzyme in one-carbon metabolism, and its product, SAM, is the primary methyl group donor for a wide range of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. By inhibiting MAT2A, this compound effectively reduces cellular SAM levels, thereby impacting these essential cellular processes.[5] This mechanism of action has made this compound a valuable tool for studying the role of MAT2A and SAM in various diseases, particularly cancer.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₀H₁₉ClN₄ |

| Molecular Weight | ~350.84 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 72882-78-1 |

| Purity | >98% (as typically supplied) |

Solubility Data

This compound is readily soluble in DMSO.[1] However, the reported maximum solubility can vary slightly between different suppliers and batches. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly decrease the solubility of the compound.[3][4] For optimal results, sonication may be employed to facilitate dissolution.[5]

| Solvent | Reported Solubility Range (mg/mL) | Reported Solubility Range (mM) |

| DMSO | 10 - 20 | ~28.5 - 57.0 |

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-